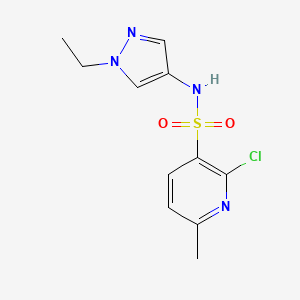

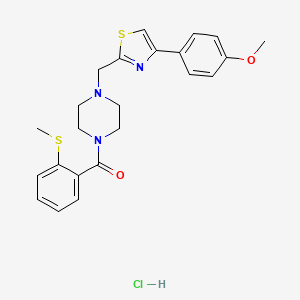

2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer, Inc. as a selective inhibitor of Janus kinase 3 (JAK3), a crucial enzyme in the signaling pathway of cytokines. CP-690,550 has been shown to have promising effects in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide binds to the ATP-binding site of JAK3 and inhibits its kinase activity, which is required for the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. By blocking the JAK3-STAT pathway, 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide can suppress the production of proinflammatory cytokines and chemokines, as well as the proliferation and activation of immune cells, such as T cells, B cells, and natural killer cells.

Biochemical and physiological effects:

2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide has been shown to have potent immunosuppressive effects in vitro and in vivo. It can inhibit the proliferation and cytokine production of T cells, as well as the differentiation and activation of dendritic cells. It can also reduce the levels of autoantibodies and inflammatory markers in animal models of autoimmune diseases. In clinical trials, 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide has demonstrated significant efficacy in improving the signs and symptoms of rheumatoid arthritis and psoriasis, as well as the remission rates and mucosal healing in patients with inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide has several advantages as a research tool for studying the JAK-STAT pathway and autoimmune diseases. It is a highly selective inhibitor of JAK3, with minimal off-target effects on other JAK isoforms or kinases. It is also relatively stable and soluble, with a well-defined chemical structure and pharmacokinetic profile. However, 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide has some limitations in terms of its potency and specificity. It may not completely block the JAK3-STAT pathway in all cell types or under all conditions. It may also interfere with other signaling pathways or cellular functions, such as apoptosis or cell cycle regulation.

Zukünftige Richtungen

2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide has opened up new avenues for the development of novel therapies for autoimmune diseases and other immune-related disorders. Future research directions may include:

1. Further elucidation of the molecular mechanisms underlying the JAK-STAT pathway and its regulation by 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide.

2. Identification of new targets and biomarkers for autoimmune diseases and other immune-related disorders, based on the effects of 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide on immune cells and cytokines.

3. Optimization of the pharmacological properties of 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide and its analogs, such as potency, selectivity, bioavailability, and toxicity.

4. Evaluation of the efficacy and safety of 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide in combination with other immunomodulatory agents or biologics, such as monoclonal antibodies or fusion proteins.

5. Development of new formulations or delivery systems for 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide, such as sustained-release or localized delivery, to enhance its therapeutic effects and reduce its side effects.

In conclusion, 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide is a promising compound that has attracted significant attention in the field of immunology and drug discovery. Its selective inhibition of JAK3 and its immunosuppressive effects make it a potential therapeutic agent for autoimmune diseases and other immune-related disorders. Further research is needed to fully understand its mechanisms of action, optimize its pharmacological properties, and explore its clinical applications.

Synthesemethoden

The synthesis of 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide involves several steps, starting from the reaction of 2-chloro-6-methylpyridine-3-sulfonyl chloride with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of a base, such as triethylamine. The resulting intermediate is then treated with sodium hydride and chloroacetyl chloride to form the final product. The purity of 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide can be improved by recrystallization or chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of JAK3, which plays a crucial role in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide can block the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.

Eigenschaften

IUPAC Name |

2-chloro-N-(1-ethylpyrazol-4-yl)-6-methylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O2S/c1-3-16-7-9(6-13-16)15-19(17,18)10-5-4-8(2)14-11(10)12/h4-7,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXJGDKFWGMQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NS(=O)(=O)C2=C(N=C(C=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide](/img/structure/B2624503.png)

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)

![(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B2624510.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol](/img/structure/B2624515.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2624516.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)

![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B2624520.png)

![2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2624523.png)

![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2624524.png)

![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)